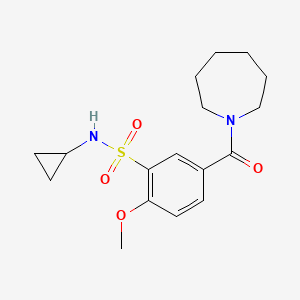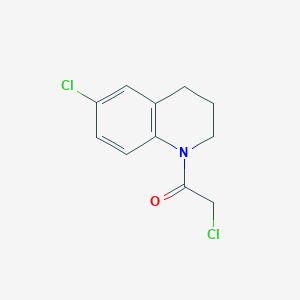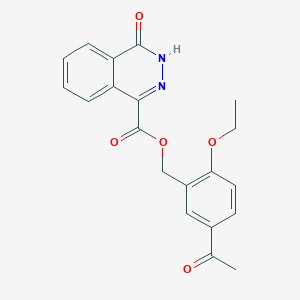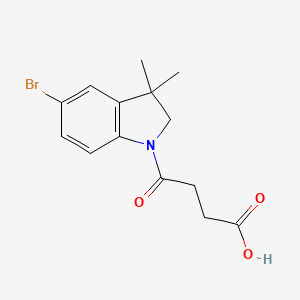
5-(azepane-1-carbonyl)-N-cyclopropyl-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(azepane-1-carbonyl)-N-cyclopropyl-2-methoxybenzenesulfonamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
5-(azepane-1-carbonyl)-N-cyclopropyl-2-methoxybenzenesulfonamide selectively inhibits JAK3, a tyrosine kinase that plays a key role in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound blocks the downstream signaling of these cytokines, which are involved in the activation and proliferation of T cells and B cells.
Biochemical and physiological effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and IL-17 in both animal models and human clinical trials. It also reduces the number of activated T cells and B cells in the blood and lymphoid tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-(azepane-1-carbonyl)-N-cyclopropyl-2-methoxybenzenesulfonamide is its high selectivity for JAK3, which reduces the risk of off-target effects. However, it also has a relatively short half-life in the body, which may limit its effectiveness in chronic diseases. In addition, its use may be associated with an increased risk of infections due to its effects on the immune system.
Zukünftige Richtungen
1. Combination therapy: 5-(azepane-1-carbonyl)-N-cyclopropyl-2-methoxybenzenesulfonamide may be used in combination with other immunosuppressive drugs to achieve better efficacy and reduce the risk of side effects.
2. New indications: this compound may be investigated for its potential use in other autoimmune diseases such as multiple sclerosis and lupus.
3. Biomarker discovery: The identification of biomarkers that predict response to this compound may help to personalize treatment and improve patient outcomes.
4. Alternative dosing regimens: New dosing regimens, such as sustained-release formulations or subcutaneous injections, may be developed to improve the pharmacokinetics of this compound.
5. Safety monitoring: Long-term safety studies may be conducted to evaluate the risk of infections and other adverse events associated with this compound use.
Synthesemethoden
The synthesis of 5-(azepane-1-carbonyl)-N-cyclopropyl-2-methoxybenzenesulfonamide involves several steps, starting with the reaction of 2-methoxybenzenesulfonyl chloride with cyclopropylamine to form N-cyclopropyl-2-methoxybenzenesulfonamide. This intermediate is then reacted with 6-bromo-1-hexanol to form the azepane ring, followed by reaction with phosgene to form the carbonyl group. The final product is obtained by reaction with sodium hydroxide to remove the protecting group on the sulfonyl chloride.
Wissenschaftliche Forschungsanwendungen
5-(azepane-1-carbonyl)-N-cyclopropyl-2-methoxybenzenesulfonamide has been extensively studied for its potential use in the treatment of autoimmune diseases. In preclinical studies, it has been shown to be effective in reducing inflammation and slowing disease progression in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
5-(azepane-1-carbonyl)-N-cyclopropyl-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-23-15-9-6-13(17(20)19-10-4-2-3-5-11-19)12-16(15)24(21,22)18-14-7-8-14/h6,9,12,14,18H,2-5,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPMMYBOORICKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCCCC2)S(=O)(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid](/img/structure/B7637670.png)


![2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid](/img/structure/B7637685.png)

![4-(1,3-dioxoisoindol-2-yl)-N-[2-(3-fluorophenyl)ethyl]butanamide](/img/structure/B7637695.png)

![3-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]propan-1-amine](/img/structure/B7637730.png)
![2-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B7637743.png)
![2-[(4-Bromothiophene-2-carbonyl)amino]acetic acid](/img/structure/B7637744.png)
![2-[(5-Chloro-2-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B7637757.png)


![2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7637787.png)